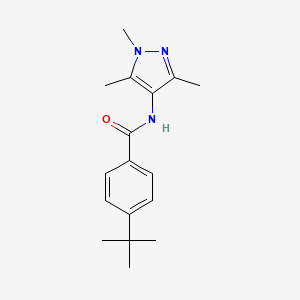![molecular formula C19H18N2O3S B7471757 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound is also known as BTA-EG6 and belongs to the class of benzothiazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is not fully understood. However, several studies have suggested that the compound exerts its anti-cancer effect by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell survival. In vivo studies have shown that the compound can inhibit tumor growth in animal models of cancer. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide is its potential as a selective anti-cancer agent. The compound has been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also requires further optimization to improve its pharmacokinetic properties, such as bioavailability and half-life.
Orientations Futures
Several future directions can be explored to further understand the potential applications of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide. One direction is to explore the use of the compound as a fluorescent probe for the detection of metal ions. The compound has shown promising results as a fluorescent probe for the detection of copper ions, and further studies can be conducted to explore its potential for the detection of other metal ions. Another direction is to explore the use of the compound as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. The compound has already been used as a building block for the synthesis of fluorescent materials, and further studies can be conducted to explore its potential for the synthesis of other materials. Finally, further studies can be conducted to optimize the pharmacokinetic properties of the compound, such as bioavailability and half-life, to improve its potential as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of 2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide involves a multistep process. The first step involves the synthesis of 2-(3-acetylphenoxy) acetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is further reacted with 2-(1,3-benzothiazol-2-yl)ethylamine to form the final product, this compound. The synthesis method has been reported in several scientific research articles, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide has been studied for its potential application in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, the compound has shown promising results as a potential anti-cancer agent. Several studies have reported the inhibitory effect of the compound on the growth of cancer cells, including breast, lung, and prostate cancer cells. In biochemistry, the compound has been studied for its potential as a fluorescent probe for the detection of metal ions. The compound has also been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.
Propriétés
IUPAC Name |
2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(22)14-5-4-6-15(11-14)24-12-18(23)20-10-9-19-21-16-7-2-3-8-17(16)25-19/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGBDOUXUIHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)